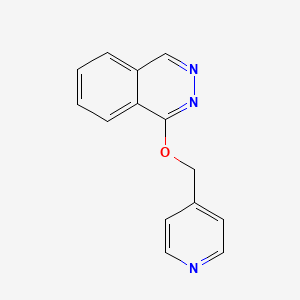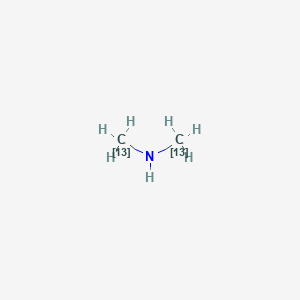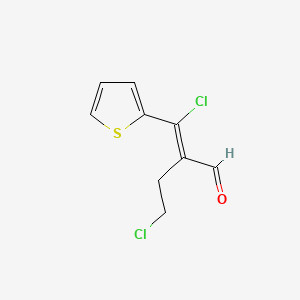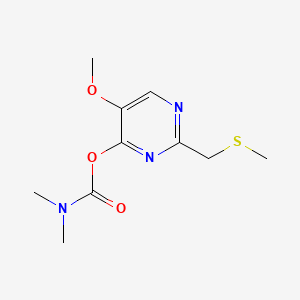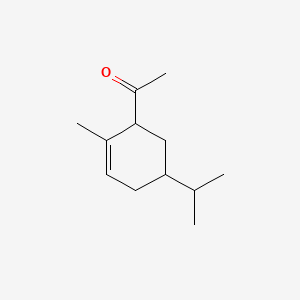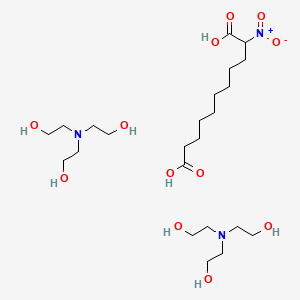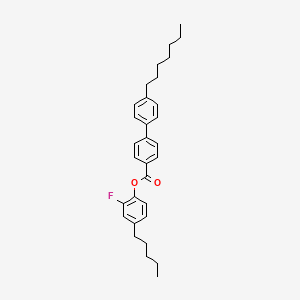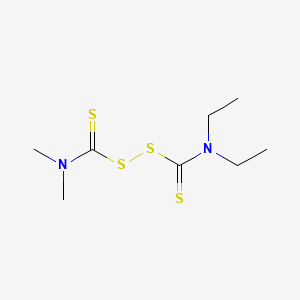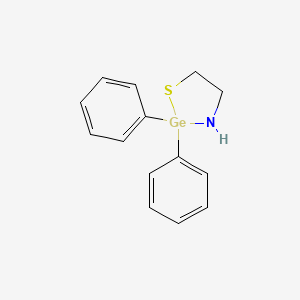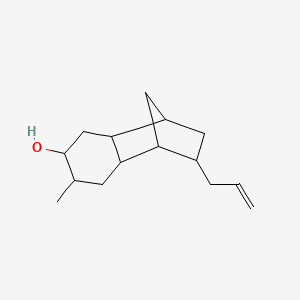
N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester is a complex organic compound It is characterized by the presence of a furan ring, a chloro substituent, and a cysteine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cysteine Derivative: This step involves the coupling of the furan derivative with a cysteine derivative, often using peptide coupling reagents such as EDCI or DCC.
Acetylation and Esterification: The final steps involve acetylation of the amino group and esterification of the carboxyl group using acetic anhydride and methanol, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the sulfur atom.
Reduction: Reduction reactions can target the carbonyl groups and the chloro substituent.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution could produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a potential drug candidate or a building block for drug synthesis.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biochemical Research: For studying enzyme interactions, metabolic pathways, or as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring and the cysteine derivative could play crucial roles in binding interactions and biochemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine: A related compound without the acetyl group.
Furan Derivatives: Various furan-based compounds with different substituents.
Uniqueness
N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
142762-80-9 |
|---|---|
Molekularformel |
C10H12ClNO6S |
Molekulargewicht |
309.72 g/mol |
IUPAC-Name |
methyl (2R)-2-acetamido-3-[(4-chloro-2-hydroxy-5-oxo-2H-furan-3-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C10H12ClNO6S/c1-4(13)12-5(8(14)17-2)3-19-7-6(11)9(15)18-10(7)16/h5,10,16H,3H2,1-2H3,(H,12,13)/t5-,10?/m0/s1 |
InChI-Schlüssel |
VJFDBAHNMIFSQH-FPVSGXLUSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=C(C(=O)OC1O)Cl)C(=O)OC |
Kanonische SMILES |
CC(=O)NC(CSC1=C(C(=O)OC1O)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


